molecular formula C4H4N4O2S B1273404 4-Amino-5-nitropyrimidine-2-thiol CAS No. 6266-15-5

4-Amino-5-nitropyrimidine-2-thiol

Cat. No. B1273404
CAS RN: 6266-15-5
M. Wt: 172.17 g/mol
InChI Key: ZUBDTVFGNPAKFJ-UHFFFAOYSA-N
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Description

The compound 4-Amino-5-nitropyrimidine-2-thiol is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in many pharmaceuticals and agrochemicals. The nitro and amino groups attached to the pyrimidine ring contribute to its reactivity and make it a valuable intermediate in the synthesis of various heterocyclic compounds .

Synthesis Analysis

The synthesis of 4-aminopyrimidine derivatives has been achieved through TfOH-mediated [2 + 2 + 2] cycloaddition of ynamides with nitriles, yielding products with a variety of functional groups in good to excellent yields . Additionally, the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with amines has been explored to produce substituted pyrimidines, demonstrating the regioselectivity of amine substitution . The synthesis of 2-amino- and 2-hydrazino-substituted 5-nitro-4,6-diphenylpyrimidines has also been reported, with structures confirmed by IR spectroscopy and mass spectrometry .

Molecular Structure Analysis

The molecular structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, a related compound, has been determined, revealing intra- and intermolecular hydrogen bonding that yields polymeric chains of coplanar molecules . This suggests that similar hydrogen bonding patterns could be expected in 4-Amino-5-nitropyrimidine-2-thiol, potentially influencing its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of 4-amino-5-nitropyrimidine derivatives has been studied extensively. For instance, the hydrazinolysis of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione leads to the formation of 4-amino-5-hydrazino-1,2,4-triazole-3-thiol, indicating a reductive sequence that could be relevant for 4-Amino-5-nitropyrimidine-2-thiol . Moreover, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been investigated, showing regio- and stereoselective addition reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-Amino-5-nitropyrimidine-2-thiol are not detailed in the provided papers, the presence of amino, nitro, and thiol groups in the molecule suggests it would have distinct chemical behavior. The amino group can participate in hydrogen bonding and acid-base reactions, the nitro group is an electron-withdrawing group that can be reduced to an amino group, and the thiol group can engage in nucleophilic substitution reactions and the formation of disulfides . These properties are crucial for the compound's potential applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Synthesis and Reactivity

  • 4-Amino-5-nitropyrimidine-2-thiol derivatives are involved in unusual aromatic substitutions and can be intermediates in synthesizing nitropyrimidines for inactivating DNA repair proteins (Lopez et al., 2009).
  • They react with hydrazine to produce triazole-thiol derivatives, indicating a reductive sequence from nitroso to amino to hydrazino groups (Dickinson & Jacobsen, 1975).

Molecular Structure and Properties

  • Studies on hydrogen bonding in nitroaniline analogues, such as 2-amino-4,6-dimethoxy-5-nitropyrimidine, reveal intricate hydrogen-bonded sheet formations and pi-stacked structures (Glidewell et al., 2003).
  • Investigations into the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have explored their regio- and stereoselective addition reactions (Čikotienė et al., 2007).

Applications in Crystallography

  • The crystal structures of 2-amino-5-nitropyrimidine polymorphs demonstrate extensive networks of hydrogen bonds and interlayer distances, providing insights into molecular conformations and intermolecular forces (Aakeröy et al., 1998).

Chemical Transformations

  • Derivatives of 4-amino-5-nitropyrimidine-2-thiol have been synthesized and used in studies of their reactions with nucleophiles, which led to the formation of stable sigma-adducts (Azev et al., 2007).
  • Thio-5-nitropyrimidine derivatives have been synthesized and analyzed for their NMR and mass spectra, demonstrating features of the structure and chemical transformations of boron-containing thiopyrimidines (Azev et al., 2007).

Future Directions

The future directions for research on 4-Amino-5-nitropyrimidine-2-thiol and similar compounds could involve further exploration of their pharmacological effects and potential applications. Pyrimidines have shown a range of pharmacological effects and there is potential for the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

6-amino-5-nitro-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2S/c5-3-2(8(9)10)1-6-4(11)7-3/h1H,(H3,5,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBDTVFGNPAKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392755
Record name ST50769663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-nitropyrimidine-2-thiol

CAS RN

6266-15-5
Record name NSC32810
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50769663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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